molecular formula C22H21ClN4 B12381343 1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline

1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline

Cat. No.: B12381343
M. Wt: 376.9 g/mol
InChI Key: MFUVKDHSDIAPMH-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core fused with a pyrrole ring, a piperazine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline typically involves multiple steps. One common approach includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the pyrrole ring: The quinoline derivative undergoes cyclization with appropriate reagents to form the pyrroloquinoline structure.

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction of the intermediate with piperazine.

    Addition of the chlorophenyl group: The final step includes the Friedel-Crafts alkylation reaction to introduce the chlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or pyrrole derivatives.

    Substitution: Formation of substituted piperazine or chlorophenyl derivatives.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biology: Used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline is unique due to its specific combination of a quinoline core, pyrrole ring, piperazine moiety, and chlorophenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C22H21ClN4

Molecular Weight

376.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline

InChI

InChI=1S/C22H21ClN4/c23-17-5-3-4-16(14-17)15-27-11-8-19-21(27)18-6-1-2-7-20(18)25-22(19)26-12-9-24-10-13-26/h1-8,11,14,24H,9-10,12-13,15H2

InChI Key

MFUVKDHSDIAPMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C4=C2C=CN4CC5=CC(=CC=C5)Cl

Origin of Product

United States

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